molecular formula C8H10ClN B11919019 (2-(Chloromethyl)phenyl)methanamine

(2-(Chloromethyl)phenyl)methanamine

Cat. No.: B11919019
M. Wt: 155.62 g/mol
InChI Key: CHRHYDYCZOGRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Chloromethyl)phenyl)methanamine is an organic compound with the molecular formula C8H10ClN It is a derivative of benzylamine, where the benzyl group is substituted with a chloromethyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Chloromethyl)phenyl)methanamine typically involves the chloromethylation of benzylamine. One common method is the reaction of benzylamine with formaldehyde and hydrochloric acid, followed by chlorination. The reaction conditions often include:

    Reagents: Benzylamine, formaldehyde, hydrochloric acid, and a chlorinating agent such as thionyl chloride.

    Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Another method involves the direct chlorination of (2-methylphenyl)methanamine using thionyl chloride or phosphorus trichloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-(Chloromethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzylamines.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

(2-(Chloromethyl)phenyl)methanamine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: Utilized in the preparation of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of (2-(Chloromethyl)phenyl)methanamine depends on its application. In medicinal chemistry, it may act as a ligand for specific receptors or enzymes, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    (4-Chloromethyl)phenyl)methanamine: Similar structure but with the chloromethyl group at the para position, leading to different reactivity and applications.

    (2-Methylphenyl)methanamine: Lacks the chlorine atom, resulting in different chemical properties.

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

[2-(chloromethyl)phenyl]methanamine

InChI

InChI=1S/C8H10ClN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,10H2

InChI Key

CHRHYDYCZOGRKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.